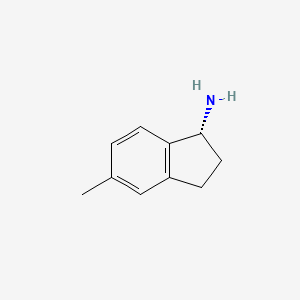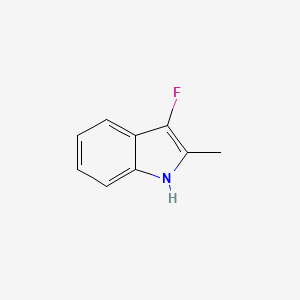![molecular formula C7H8N4 B15072360 7H-pyrrolo[2,3-d]pyrimidin-6-ylmethanamine](/img/structure/B15072360.png)
7H-pyrrolo[2,3-d]pyrimidin-6-ylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-pyrrolo[2,3-d]pyrimidin-6-ylmethanamine is a heterocyclic compound that features a fused pyrrole and pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-pyrrolo[2,3-d]pyrimidin-6-ylmethanamine typically involves multi-step organic reactions. One common method starts with the preparation of ethyl 2-cyano-3-(1,3-dioxolane) propionate, which undergoes α-alkylation, ring-closing reactions, and hydrolysis to form 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine. This intermediate is then converted into the desired compound through further reactions .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while minimizing costs and environmental impact. These methods often involve the use of high-efficiency catalysts and green chemistry principles to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
7H-pyrrolo[2,3-d]pyrimidin-6-ylmethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolo[2,3-d]pyrimidine compounds .
Scientific Research Applications
7H-pyrrolo[2,3-d]pyrimidin-6-ylmethanamine has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 7H-pyrrolo[2,3-d]pyrimidin-6-ylmethanamine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of these enzymes, inhibiting their activity and disrupting key signaling pathways involved in cell growth and proliferation. This inhibition can lead to the induction of apoptosis in cancer cells and the modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
4-chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound is structurally similar and also used in the synthesis of kinase inhibitors.
7H-pyrrolo[2,3-d]pyrimidin-4-amine: Another related compound with applications in medicinal chemistry.
Uniqueness
7H-pyrrolo[2,3-d]pyrimidin-6-ylmethanamine stands out due to its specific substitution pattern, which imparts unique chemical properties and biological activities. Its ability to form strong interactions with enzyme active sites makes it a valuable scaffold for drug development .
Properties
Molecular Formula |
C7H8N4 |
|---|---|
Molecular Weight |
148.17 g/mol |
IUPAC Name |
7H-pyrrolo[2,3-d]pyrimidin-6-ylmethanamine |
InChI |
InChI=1S/C7H8N4/c8-2-6-1-5-3-9-4-10-7(5)11-6/h1,3-4H,2,8H2,(H,9,10,11) |
InChI Key |
XHZDJIJXWGKZFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC2=NC=NC=C21)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Amino-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B15072277.png)
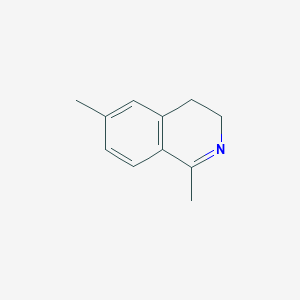
![5-Methoxy-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B15072280.png)
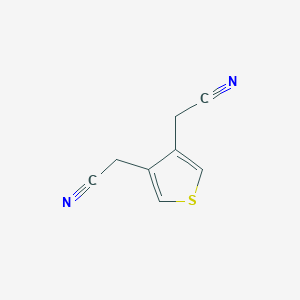
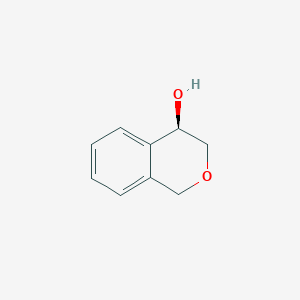
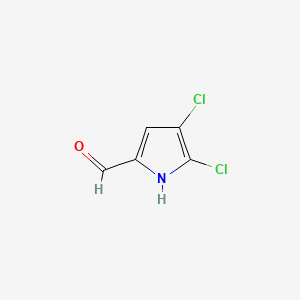
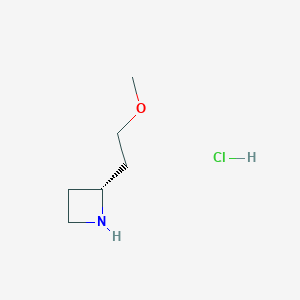
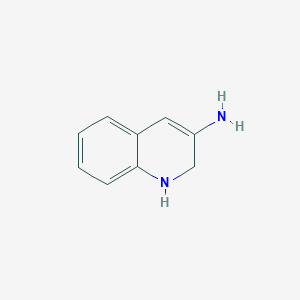
![(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)methanol](/img/structure/B15072318.png)
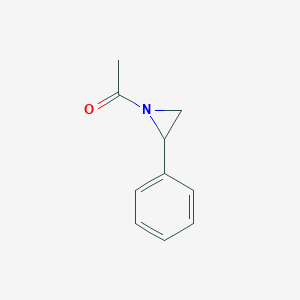
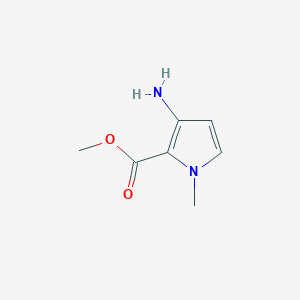
![3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine](/img/structure/B15072337.png)
